![molecular formula C16H14Cl2N2O3 B2886957 [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 848228-59-1](/img/structure/B2886957.png)
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves the inhibition of specific enzymes or proteins that are involved in various biological processes. The compound binds to the active site of the target protein or enzyme, preventing its normal function. This can lead to a variety of biochemical and physiological effects, depending on the specific target and the biological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target and the biological context. In some cases, the compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes or proteins that are involved in cell division or survival. In other cases, it has been studied for its potential to modulate neurotransmitter receptors in the brain, leading to changes in behavior or cognition.
Advantages and Limitations for Lab Experiments
The advantages of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate for lab experiments include its high purity and specificity for certain targets. The compound has been extensively characterized in terms of its chemical and physical properties, making it a reliable tool for scientific research. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Future Directions
There are many future directions for [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate in scientific research. One area of interest is the development of new drug candidates based on the compound's structure and mechanism of action. Another area of interest is the study of its interactions with specific proteins or enzymes in various biological contexts. Additionally, the compound may have potential applications in other fields, such as materials science or catalysis. Overall, this compound is a versatile and valuable tool for scientific research, with many potential applications and directions for future study.
Synthesis Methods
The synthesis of [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2,3-Dimethylaniline with ethyl 3,6-dichloro-2-pyridinecarboxylate in the presence of a catalyst to form the intermediate product. The intermediate product is then subjected to further reactions, including esterification and oxidation, to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.
Scientific Research Applications
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a tool to study the interactions between proteins and ligands. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9-4-3-5-12(10(9)2)19-14(21)8-23-16(22)15-11(17)6-7-13(18)20-15/h3-7H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVBFGMMNXXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



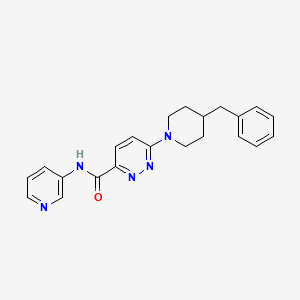




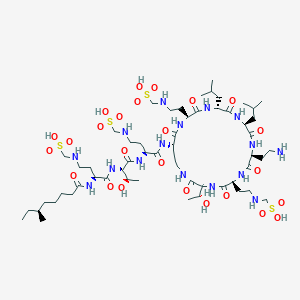
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)
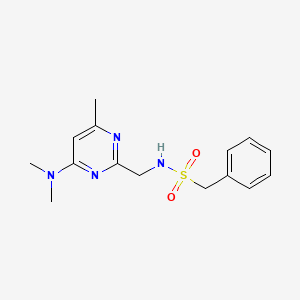
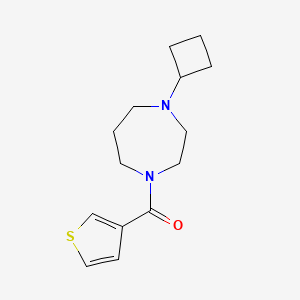
![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)
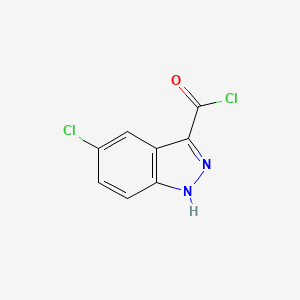
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)